BenchChemオンラインストアへようこそ!

Dexamethasone Acetate

Pharmacokinetics Duration of Action Sustained Release

Dexamethasone Acetate (CAS 1177-87-3) is the C21 acetate ester prodrug selected for sustained-release formulations where prolonged local action is critical. Unlike the water-soluble sodium phosphate salt, this lipophilic form has a 7-8 day duration, enabling 6-month intravitreal implants and drug-eluting device coatings. Its preferential accumulation in the lung, liver, and inflamed tissues makes it the targeted choice for preclinical pulmonary/hepatic models and long-acting veterinary depots. Choose this compound when your R&D requires extended-release kinetics, not rapid systemic clearance.

Molecular Formula C24H31FO6
Molecular Weight 434.5 g/mol
CAS No. 1177-87-3
Cat. No. B1670326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone Acetate
CAS1177-87-3
Synonymsdexamethasone acetate
dexamethasone acetate, (6alpha,11beta)-isomer
Fortecortin
Molecular FormulaC24H31FO6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O
InChIInChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1
InChIKeyAKUJBENLRBOFTD-RPRRAYFGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dexamethasone Acetate (CAS 1177-87-3): Potent Lipophilic Glucocorticoid with Extended-Release Profile for Targeted Ocular and Implantable Formulations


Dexamethasone acetate (CAS 1177-87-3) is a synthetic glucocorticoid prodrug belonging to the corticosteroid class. It is the C21 acetate ester of dexamethasone, a potent anti-inflammatory and immunosuppressive agent with approximately 20-30 times the potency of hydrocortisone and 4-5 times that of prednisone [1]. The acetate esterification renders the molecule highly lipophilic and poorly water-soluble, fundamentally altering its pharmacokinetic profile compared to water-soluble salts like dexamethasone sodium phosphate [2]. This lipophilicity enables slower systemic absorption, prolonged duration of action, and preferential partitioning into lipid-rich tissues, making it particularly suited for sustained-release depot injections, ocular inserts, and drug-eluting implant coatings rather than acute intravenous therapy [3].

Why Dexamethasone Acetate Cannot Be Substituted by Other Dexamethasone Esters in Sustained-Release and Ocular Applications


Generic substitution between dexamethasone esters is scientifically unsound due to profound differences in solubility, lipophilicity, and pharmacokinetics. Dexamethasone sodium phosphate, for example, is highly water-soluble with a rapid onset and short duration (3-4 days), while dexamethasone acetate is poorly water-soluble with a delayed peak and extended duration (7-8 days) [1]. In ocular tissues, the bioavailability of the acetate form is significantly greater than that of the phosphate form, a critical factor for topical ophthalmic and intravitreal implant efficacy [2]. Furthermore, the acetate ester's enhanced lipophilicity drives preferential accumulation in the liver, spleen, lung, and inflamed tissues, whereas the phosphate form concentrates in muscle [3]. These divergent physicochemical and biological behaviors dictate that these compounds are not interchangeable; selecting the acetate form is a deliberate choice for achieving sustained, localized drug delivery rather than rapid systemic action.

Quantitative Differentiation of Dexamethasone Acetate: Head-to-Head Evidence for Extended Duration, Ocular Bioavailability, and Targeted Tissue Distribution


Extended Duration of Action: Dexamethasone Acetate Provides Twice the Suppression Duration of Dexamethasone Phosphate

In a direct head-to-head human pharmacokinetic study, intramuscular injection of dexamethasone acetate resulted in a significantly prolonged duration of adrenal suppression compared to dexamethasone phosphate. Urinary 17-hydroxy-corticosteroid levels, a marker of adrenal function, returned to normal after 7-8 days with dexamethasone acetate, versus only 3-4 days with dexamethasone phosphate [1]. This approximately two-fold difference in duration of action is a direct consequence of the acetate ester's slower rate of absorption and hydrolysis.

Pharmacokinetics Duration of Action Sustained Release

Superior Ocular Bioavailability: Dexamethasone Acetate Demonstrates Highest Bioavailability Among Dexamethasone Derivatives

A comparative study using an ex vivo bovine eye model assessed the ocular bioavailability of three dexamethasone derivatives. The study found that the bioavailability of dexamethasone acetate was the greatest, while that of dexamethasone sodium phosphate was the lowest [1]. This rank-order finding directly supports the preferential use of the acetate ester in ophthalmic suspensions and sustained-release ocular inserts, where maximizing drug concentration in target tissues is paramount.

Ocular Bioavailability Ophthalmic Formulation Prodrug Selection

Tissue-Specific Targeting: Dexamethasone Acetate Accumulates Preferentially in Liver, Spleen, Lung, and Inflamed Tissues

A study comparing the tissue distribution of dexamethasone acetate in a lipid emulsion versus dexamethasone sodium phosphate in rats revealed a stark contrast in organ accumulation. Dexamethasone acetate emulsion showed much higher concentrations in the liver, spleen, lung, and inflamed tissues. In contrast, dexamethasone sodium phosphate was found at high concentrations in the muscles of the vastus lateralis [1]. This differential distribution is attributed to the acetate ester's increased lipophilicity, facilitating uptake by the reticuloendothelial system and lipid-rich inflammatory sites.

Tissue Distribution Targeted Drug Delivery Inflammation

Formulation-Dependent Stability: Validated HPLC Method Quantifies Dexamethasone Acetate Recovery in Drug-Eluting Stent Coatings

A validated, stability-indicating HPLC method was developed to determine dexamethasone acetate on drug-eluting stents. The method demonstrated method accuracy for dexamethasone acetate with recovery ranging from 89.6% to 105.8% across a concentration range of 0.025-0.175 μg ml-1 [1]. This level of analytical precision is essential for quality control in complex medical device coatings, where the presence of degradation products can significantly impact product safety, efficacy, and storage conditions.

Analytical Chemistry Stability Indicating Method Drug-Eluting Stent

Optimal Application Scenarios for Dexamethasone Acetate: Leveraging Extended Duration, Ocular Bioavailability, and Targeted Tissue Accumulation


Sustained-Release Intravitreal Implants for Retinal Disease

Based on evidence of superior ocular bioavailability and extended duration [1], dexamethasone acetate is the optimal prodrug for formulating sustained-release intravitreal implants (e.g., Ozurdex®) used in the treatment of diabetic macular edema and retinal vein occlusion. The acetate ester's slow hydrolysis and high local concentration profile [2] enable therapeutic levels to be maintained in the vitreous for up to 6 months from a single injection, a feat not achievable with water-soluble salts like dexamethasone phosphate which would clear rapidly [3].

Drug-Eluting Medical Device Coatings (e.g., Pacemaker Leads, Coronary Stents)

The lipophilic nature of dexamethasone acetate makes it ideally suited for incorporation into polymer coatings on implantable medical devices such as pacemaker leads and drug-eluting stents. As demonstrated in studies of steroid-eluting pacemaker leads [4] and validated by specific HPLC stability-indicating methods [5], the acetate form provides a durable, local anti-inflammatory reservoir at the device-tissue interface. This minimizes fibrotic encapsulation and maintains device performance over the medium term, offering a procurement advantage over devices using more rapidly eluting or less stable steroid formulations.

Pulmonary and Liver-Targeted Anti-Inflammatory Research

For preclinical and translational research models focusing on pulmonary inflammation (e.g., ARDS, asthma) or hepatic conditions, dexamethasone acetate is the preferred research compound due to its demonstrated passive targeting to the lung and liver [6]. Formulation in lipid nanoparticles or emulsions further enhances this tropism, achieving significantly higher drug concentrations in these target organs compared to the muscle-localizing dexamethasone phosphate [7]. Researchers procuring dexamethasone acetate for such studies benefit from its inherent biodistribution properties, which align with the desired therapeutic target.

Long-Acting Depot Injections for Chronic Inflammation in Veterinary Medicine

The twice-as-long duration of action of dexamethasone acetate compared to dexamethasone phosphate (7-8 days vs. 3-4 days of adrenal suppression) [8] makes it the rational choice for formulating long-acting intramuscular depot injections in veterinary practice. This is particularly valuable for managing chronic inflammatory conditions (e.g., equine asthma) where less frequent handling and injection of animals is a significant welfare and practical advantage, directly translating to a more cost-effective and humane treatment protocol [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexamethasone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.